molecular formula C8H16N2OS B1435780 N-propylthiomorpholine-4-carboxamide CAS No. 1600129-98-3

N-propylthiomorpholine-4-carboxamide

Cat. No. B1435780
M. Wt: 188.29 g/mol
InChI Key: ZYXHSZUBQMKAND-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-propylthiomorpholine-4-carboxamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The InChI code for this compound is 1S/C8H16N2OS/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11) .

Its physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the search results .

Scientific Research Applications

  • Antipsychotic Agents : Heterocyclic analogues of certain carboxamides, including N-propylthiomorpholine-4-carboxamide, were evaluated as potential antipsychotic agents. These compounds showed promising in vivo activities and were found to have less activity in models predictive of extrapyramidal side effects, indicating their potential utility in antipsychotic treatment with reduced side effects (Norman et al., 1996).

  • Antiviral Activity : Compounds structurally similar to N-propylthiomorpholine-4-carboxamide have been synthesized and tested for antiviral activity against various viruses, including herpes and rhinovirus. Some of these compounds have shown to inhibit guanine nucleotide biosynthesis, which could be significant in antiviral therapy (Srivastava et al., 1977).

  • Treatment of HIV : Novel derivatives of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide, closely related to N-propylthiomorpholine-4-carboxamide, were synthesized for the potential treatment of HIV. These compounds showed promise in cell-cell fusion inhibitory activities (Weng et al., 2011).

  • Diuretic Activity : Certain N-propylthiomorpholine-4-carboxamide derivatives were synthesized and screened for diuretic activity. Among the series, specific compounds were found to be the most promising candidates, demonstrating the potential for use in conditions requiring diuresis (Yar & Ansari, 2009).

  • Fungicide Development : Carboxin-related carboxamides, a category including N-propylthiomorpholine-4-carboxamide, have been explored for their fungicidal activity against various plant diseases. These studies contribute to the development of new fungicides with broad-spectrum activity and potential effectiveness against fungicide-resistant strains (Yoshikawa et al., 2011).

  • Antimicrobial Agents : Research on the synthesis of various carboxamide derivatives, including those similar to N-propylthiomorpholine-4-carboxamide, has indicated their potential as antimicrobial agents, showing activity against a range of pathogens (Pokhodylo et al., 2021).

  • Cancer Treatment : Derivatives of carboxamides, including those structurally related to N-propylthiomorpholine-4-carboxamide, have shown potential as antitumor agents. They exhibit a broad spectrum of antileukemic activity and remarkable effectiveness against solid tumors in vivo (Atwell et al., 1987).

properties

IUPAC Name

N-propylthiomorpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXHSZUBQMKAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propylthiomorpholine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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